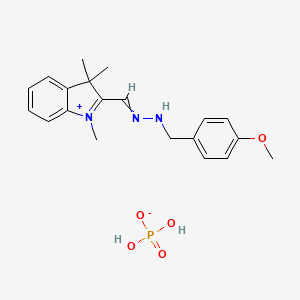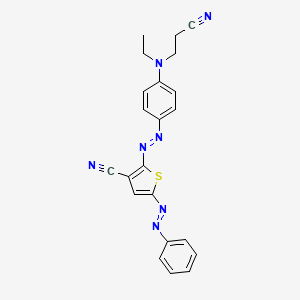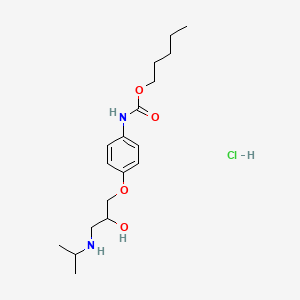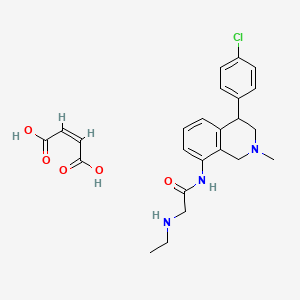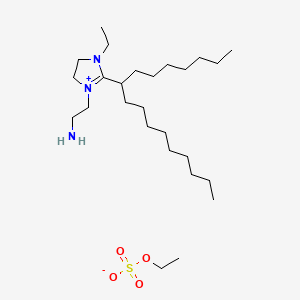
2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate is a complex organic compound with significant applications in various fields. This compound is characterized by its diazonium group, which makes it highly reactive and useful in synthetic chemistry.
Méthodes De Préparation
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate typically involves multiple steps. The starting materials often include 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene, which undergoes diazotization. The reaction conditions usually require an acidic environment, often provided by sulfuric acid, to stabilize the diazonium ion. Industrial production methods may involve large-scale batch reactors where precise control of temperature and pH is maintained to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.
Coupling Reactions: It can react with phenols or amines to form azo compounds, which are useful in dye manufacturing.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include azo dyes and substituted aromatic compounds.
Applications De Recherche Scientifique
2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the labeling of biomolecules due to its reactive diazonium group.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects is primarily through its diazonium group. This group is highly reactive and can form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application but often include interactions with aromatic compounds and biological macromolecules.
Comparaison Avec Des Composés Similaires
Compared to other diazonium compounds, 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate is unique due to its specific substituents, which confer distinct reactivity and stability. Similar compounds include:
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride These compounds share the diazonium functional group but differ in their substituents, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
84522-12-3 |
|---|---|
Formule moléculaire |
C14H13Cl2N3O5S |
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H12Cl2N3O.H2O4S/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
GWGNUZPWCSZTGR-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


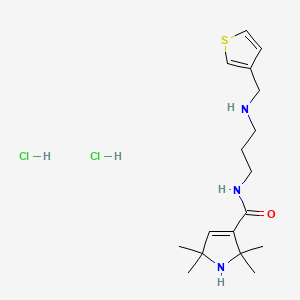
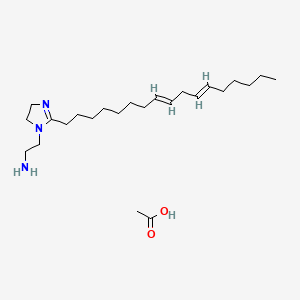
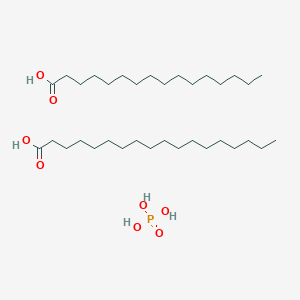


![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)
